1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a bicyclic structure with a ketone group at position 2. The 2,4-dichlorobenzyl group at position 1 and the pentanoyloxyimino substituent at position 3 define its structural uniqueness.
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-8-18(25)27-23-19-15-6-4-5-7-17(15)24(20(19)26)12-13-9-10-14(21)11-16(13)22/h4-7,9-11H,2-3,8,12H2,1H3/b23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXJVNMHIJPFN-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the class of indole derivatives. The unique structure of this compound, characterized by a dichlorobenzyl group and a pentanoyloxy substituent, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C20H17Cl2N3O5
- Molecular Weight : 450.27 g/mol
- CAS Number : 303998-06-3
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The presence of the dichlorobenzyl moiety may enhance lipophilicity, influencing its interaction with cellular membranes and biological targets .
Biological Activities
Indole derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Some indole derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain compounds in this class have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Indole derivatives can modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases.
Study 1: Anticancer Activity
A study investigated the anticancer potential of various indole derivatives, including those structurally similar to this compound. Results indicated that compounds with similar structural features exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Study 2: Antimicrobial Effects
Research focused on the antimicrobial activity of indole derivatives revealed that compounds with a dichlorobenzyl group displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted that modifications in the side chains significantly influenced antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(2-chlorobenzyl)-3-(pentyloxy)imino-1,3-dihydro-2H-indol-2-one | Similar backbone but lacks dichloro substitution | Potentially lower lipophilicity |
| 5-nitroindole derivatives | Contains nitro group instead of dichlorobenzyl | Known for strong anticancer activity |
| 1-(phenylmethyl)-3-(butyloxy)imino-1,3-dihydro-2H-indol-2-one | Lacks halogen substitution | Different biological activity profile |
The presence of both dichlorobenzyl and pentanoyloxy groups in this compound may enhance its pharmacological properties compared to these similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- Compound A: 3-([(2,4-Dichlorobenzoyl)oxy]imino)-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one () Key Difference: The benzyl group at position 1 is substituted with 3,4-dichloro instead of 2,4-dichloro. The acyloxyimino group in Compound A is derived from 2,4-dichlorobenzoic acid, which has higher electron-withdrawing capacity than the aliphatic pentanoyloxy group in the target compound. This difference could influence metabolic stability and solubility .
- Compound B: 1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one () Key Difference: Features a monochloro-benzyl group and an imidazolidinone core instead of indol-2-one. Impact: The imidazolidinone ring may facilitate hydrogen bonding with targets, but the absence of the indol-2-one ketone reduces structural rigidity. The monochloro substitution likely diminishes hydrophobic interactions compared to the dichloro analog .
Modifications at Position 3
- Compound C: 3-{[(4-Chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one () Key Difference: Incorporates a nitro group at position 5 and a shorter 4-chlorobutanoyloxy chain. Impact: The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. The shorter acyl chain (butanoyl vs.
- Compound D: 3-[(3,4-Dichlorophenyl)imino]-1-(6-methoxy-3-pyridinyl)-1,3-dihydro-2H-indol-2-one () Key Difference: Substitution at position 3 is a dichlorophenylimino group instead of pentanoyloxyimino. Impact: The aromatic imino group may engage in π-π stacking interactions, but the absence of an ester linkage (as in pentanoyloxyimino) reduces hydrolytic stability.
Core Structure Variations
- Compound E: 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea () Key Difference: Replaces the indol-2-one core with a thiadiazole ring. Impact: The thiadiazole ring enhances aromaticity and may improve antimicrobial activity (as reported in ), but the lack of the indol-2-one scaffold reduces structural similarity to the target compound. The thiobenzyl group offers different steric and electronic properties compared to the oxyimino substituent .
Comparative Physicochemical and Pharmacological Profiles
Pharmacological Insights :
- Acyloxyimino derivatives (e.g., Compound A) are less metabolically stable than aliphatic chains (e.g., pentanoyloxy) due to esterase susceptibility .
- Antimicrobial activity in thiadiazole analogs () implies that the target compound’s indol-2-one core could be optimized for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
